molecular formula C12H9BrN4O B2407354 (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 618065-38-6

(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No.: B2407354
CAS No.: 618065-38-6
M. Wt: 305.135
InChI Key: AWLDPIMACFJUKH-VIZOYTHASA-N
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Description

(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromobenzylidene group attached to a hydrazinyl moiety, which is further connected to a methyloxazole ring with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: The reaction between 2-bromobenzaldehyde and hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, leads to the formation of the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 2-methyl-4-cyanomethyl-oxazole in the presence of a base, such as sodium ethoxide, to form the desired product.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazinyl derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions, such as with sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxazole derivatives with various oxidation states.

    Reduction: Reduced hydrazinyl derivatives.

    Substitution: Substituted benzylidene derivatives with different functional groups.

Scientific Research Applications

(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(2-(2-chlorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
  • (E)-5-(2-(2-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
  • (E)-5-(2-(2-iodobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Uniqueness

(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is unique due to the presence of the bromine atom in the benzylidene group, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogues, the bromine-containing compound may exhibit different chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c1-8-16-11(6-14)12(18-8)17-15-7-9-4-2-3-5-10(9)13/h2-5,7,17H,1H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLDPIMACFJUKH-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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